4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)6-1-2-7-3-4-9-10(7)5-6/h3-4,6H,1-2,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJUVCAKKRIODG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=NN2CC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1554586-33-2 | |
| Record name | 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazolo[1,5-a]pyridine core. The reaction conditions often include the use of catalysts such as acids or bases, and the process may be carried out under reflux or at elevated temperatures to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes esterification and amide coupling, enabling the synthesis of derivatives for pharmacological studies.
-
Ethyl acetoacetate and other β-dicarbonyl compounds react with the acid under oxidative conditions to form ester derivatives (e.g., 4a , 4d ) .
-
Amidation with amines like morpholine occurs via nucleophilic substitution at the carboxylic acid site.
Oxidation and Reduction
The pyrazolo[1,5-a]pyridine core and substituents participate in redox reactions:
-
Oxidative dehydrogenation is critical for forming aromatic pyrazolo[1,5-a]pyridine systems from dihydro intermediates .
-
Reduction of cyano groups (-CN) to amines (-NH₂) has been demonstrated under catalytic hydrogenation.
Cyclization and Ring Expansion
The compound serves as a precursor for synthesizing fused heterocycles:
-
Reactions with 1,3-dicarbonyl compounds (e.g., ethyl benzoylacetate) yield fused indazole derivatives via a cascade mechanism involving iminium intermediates .
-
Chlorination at the 6-position enhances electrophilicity for subsequent nucleophilic attacks.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at specific positions:
-
Aryl halides at the 5-position (e.g., 4-chlorophenyl in 4d ) are synthesized via cross-dehydrogenative coupling (CDC) .
-
Substituents like methyl or ethyl groups at the 2-position modulate steric and electronic properties .
Mechanistic Insights
Key pathways include:
-
Oxidative Dehydrogenation : Converts dihydro intermediates to aromatic systems under O₂ .
-
Tandem Cyclization : β-dicarbonyl reagents initiate cyclization, followed by aromatization to form pyridoindazoles .
-
Nucleophilic Attack : The carboxylic acid group acts as an electrophilic site for amine/alkoxide attacks.
Stability and Reactivity Trends
-
pH Sensitivity : The carboxylic acid group deprotonates in basic conditions, enhancing solubility but reducing reactivity in non-polar media.
-
Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.
Scientific Research Applications
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
(a) Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives
- Example: 2-[(2,2,2-Trifluoroacetamido)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 2680786-59-6) Molecular Formula: C₁₁H₁₂F₃N₃O₃ Key Features: A trifluoroacetamido-methyl group at position 2 and a carboxylic acid at position 3. The electron-withdrawing trifluoromethyl group enhances metabolic stability compared to the parent compound . Applications: Potential as a bioactive intermediate, though specific activity data are unavailable.
(b) Pyrazolo[1,5-a]pyrimidine Derivatives
- Example: 2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Molecular Formula: Not explicitly stated, but estimated as C₈H₉F₃N₃ based on the name. Key Features: Replacement of the pyridine ring with a pyrimidine ring introduces additional nitrogen atoms, altering electronic properties and binding affinity. The trifluoromethyl group improves lipophilicity .
(c) Pyrazolo[4,3-c]pyridine Derivatives
Substituent Effects on Physicochemical Properties
*Estimated values due to incomplete data in evidence.
Biological Activity
4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine-6-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize current research findings related to its biological properties, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 166.18 g/mol. Its structure features a pyrazolo-pyridine core which is essential for its biological activity.
Biological Activities
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo-containing compounds. Research indicates that derivatives of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine exhibit antiproliferative effects against various cancer cell lines. For instance:
- In vitro Studies : Compounds derived from pyrazolo structures demonstrated significant inhibition of cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
- In vivo Studies : Animal models have shown that these compounds can reduce tumor growth and enhance survival rates in treated subjects .
2. Antimicrobial Activity
Studies have also reported the antibacterial and antifungal properties of pyrazolo derivatives. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Antibacterial Effects : Pyrazolo compounds have been evaluated against various bacterial strains, showing effectiveness comparable to standard antibiotics .
- Antifungal Properties : Some derivatives have demonstrated significant antifungal activity against Candida species .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazolo compounds act as inhibitors of key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation : Some studies suggest that these compounds may interact with specific cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid, and how is structural confirmation achieved?
- Synthesis : Common routes involve cyclization of substituted pyridine precursors or functionalization of pyrazolo-pyridine cores. For example, silylformamidine-mediated reactions in anhydrous solvents (e.g., benzene) under controlled heating yield derivatives with carboxylate groups at position 6 .
- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) confirms regiochemistry, while high-resolution mass spectrometry (HRMS) validates molecular weight. Elemental analysis (C, H, N) ensures purity, with deviations <0.4% from theoretical values .
Q. Which spectroscopic techniques are critical for analyzing the electronic environment of this compound?
- 1H NMR : Probes aromatic protons and hydrogen bonding (e.g., carboxylic acid protons at δ ~12-14 ppm).
- 13C NMR : Identifies carbonyl carbons (C=O at ~165-170 ppm) and fused-ring hybridization.
- UV-Vis/IR : Detects conjugation patterns (π→π* transitions) and carboxylic acid O-H stretches (~2500-3300 cm⁻¹) .
Q. How does the compound’s solubility and logD influence its applicability in biological assays?
- Physicochemical Properties : Experimental logD (pH 7.4) ≈ -2.38 indicates high hydrophilicity, limiting membrane permeability. Solubility is pH-dependent, with carboxylate deprotonation (pKa ~3.17) enhancing aqueous solubility at physiological pH. Pre-formulation studies may require salt formation (e.g., sodium salts) or prodrug strategies .
Advanced Research Questions
Q. What strategies optimize reaction yields during the synthesis of pyrazolo-pyridine derivatives?
- Catalytic Systems : Copper(I) iodide or palladium catalysts enhance cyclization efficiency.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve intermediate stability, while toluene minimizes side reactions.
- Purification : Gradient chromatography or recrystallization from hexane/ethyl acetate mixtures isolates high-purity products (>95%) .
Q. How can computational modeling predict the compound’s bioavailability and target binding?
- QSAR Models : Correlate logD and polar surface area (PSA ≈ 104 Ų) with permeability (e.g., Blood-Brain Barrier penetration).
- Docking Studies : Simulate interactions with enzymes (e.g., kinases) using the carboxylate group as a hydrogen-bond acceptor. Molecular dynamics assess binding stability under physiological conditions .
Q. What methodologies resolve discrepancies in spectral data between synthetic batches?
- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated spectra.
- X-ray Crystallography : Resolves regiochemical ambiguities in crystalline derivatives.
- Batch Analysis : Use LC-MS to detect trace impurities (e.g., unreacted intermediates) affecting spectral purity .
Q. How does functionalization at position 7 alter biological activity?
- Case Study : Introducing formyl or nitro groups at position 7 (via Vilsmeier-Haack or nitration reactions) modulates electron density, enhancing interactions with hydrophobic enzyme pockets. Bioassays show improved IC50 values against cancer cell lines compared to unmodified analogs .
Notes
- Synthesis Optimization : Reaction yields improve from ~45% to >70% by replacing silylformamidine with milder bases (e.g., K₂CO₃) .
- Biological Relevance : The carboxylate group’s hydrogen-bonding capacity makes this compound a scaffold for protease inhibitors, though metabolic stability requires further derivatization (e.g., methyl ester prodrugs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
